molecular formula C48H60N6O6 B10839836 1,6-bis-(Dmt-Tic-amino)hexane

1,6-bis-(Dmt-Tic-amino)hexane

Cat. No.: B10839836
M. Wt: 817.0 g/mol
InChI Key: VJIXEMXKNBJTQB-GCGBLBKRSA-N
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Preparation Methods

The synthesis of 1,6-bis-(Dmt-Tic-amino)hexane involves multiple steps, typically starting with the preparation of the Dmt-Tic (Dmt-Tic) pharmacophore. The synthetic route includes the following steps:

Chemical Reactions Analysis

1,6-bis-(Dmt-Tic-amino)hexane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

1,6-bis-(Dmt-Tic-amino)hexane exerts its effects by binding to delta- and mu-opioid receptors, acting as an antagonist. This binding inhibits the activation of these receptors, thereby blocking the effects of opioid agonists. The molecular targets involved include the delta-opioid receptor (OPRD1) and the mu-opioid receptor (OPRM1) . The pathways affected by this compound include the inhibition of opioid receptor signaling and the prevention of receptor desensitization .

Comparison with Similar Compounds

1,6-bis-(Dmt-Tic-amino)hexane is unique due to its dual antagonistic activity on both delta- and mu-opioid receptors. Similar compounds include:

Compared to these compounds, this compound offers a unique pharmacophoric structure and dual receptor antagonism, making it a valuable tool in opioid receptor research .

Properties

Molecular Formula

C48H60N6O6

Molecular Weight

817.0 g/mol

IUPAC Name

2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[6-[[2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]hexyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C48H60N6O6/c1-29-19-37(55)20-30(2)39(29)25-41(49)47(59)53-27-35-15-9-7-13-33(35)23-43(53)45(57)51-17-11-5-6-12-18-52-46(58)44-24-34-14-8-10-16-36(34)28-54(44)48(60)42(50)26-40-31(3)21-38(56)22-32(40)4/h7-10,13-16,19-22,41-44,55-56H,5-6,11-12,17-18,23-28,49-50H2,1-4H3,(H,51,57)(H,52,58)/t41-,42-,43?,44?/m0/s1

InChI Key

VJIXEMXKNBJTQB-GCGBLBKRSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)NCCCCCCNC(=O)C4CC5=CC=CC=C5CN4C(=O)[C@H](CC6=C(C=C(C=C6C)O)C)N)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCCCCCCNC(=O)C4CC5=CC=CC=C5CN4C(=O)C(CC6=C(C=C(C=C6C)O)C)N)N)C)O

Origin of Product

United States

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